molecular formula C20H26N2O2 B7143301 N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide

N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide

Cat. No.: B7143301
M. Wt: 326.4 g/mol
InChI Key: RQUVMRCOIFLQKU-UHFFFAOYSA-N
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Description

N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and pharmacological applications .

Properties

IUPAC Name

N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19(11-10-16-6-2-1-3-7-16)22-14-12-18(13-15-22)21-20(24)17-8-4-5-9-17/h1-3,6-8,18H,4-5,9-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUVMRCOIFLQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NC2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with 3-phenylpropanoic acid, followed by cyclization to form the cyclopentene ring. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-phenylpropanoyl)piperidin-4-yl]cyclopentene-1-carboxamide is unique due to its specific structural features, such as the cyclopentene ring and the phenylpropanoyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

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